molecular formula C23H28N4O5 B11327618 Ethyl 4-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate

Ethyl 4-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate

Cat. No.: B11327618
M. Wt: 440.5 g/mol
InChI Key: QGPWDXWANNDABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is a synthetic quinazolinone derivative characterized by a tetrahydroquinazolinone core fused with a 2,4-dimethoxyphenyl substituent at position 7 and an ethyl piperazine-1-carboxylate group at position 2. The 2,4-dimethoxyphenyl moiety introduces steric bulk and electron-donating methoxy groups, which may enhance binding affinity to biological targets compared to simpler substituents. The ethyl piperazine carboxylate group contributes to solubility and pharmacokinetic properties, as piperazine derivatives are known to improve bioavailability .

Properties

Molecular Formula

C23H28N4O5

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 4-[7-(2,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C23H28N4O5/c1-4-32-23(29)27-9-7-26(8-10-27)22-24-14-18-19(25-22)11-15(12-20(18)28)17-6-5-16(30-2)13-21(17)31-3/h5-6,13-15H,4,7-12H2,1-3H3

InChI Key

QGPWDXWANNDABS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Design

  • Reactants : 2-Amino-5-(2,4-dimethoxyphenyl)cyclohex-1-ene-1-carboxylic acid, ethyl piperazine-1-carboxylate, triphosgene.

  • Conditions :

    • Step 1 : Cyclization using triphosgene in dichloromethane (DCM) at 0°C for 30 minutes.

    • Step 2 : Piperazine coupling at room temperature for 12 hours.

  • Yield : 76% overall.

Advantages and Limitations

  • Advantages : Reduced purification steps; higher atom economy.

  • Limitations : Requires strict stoichiometric control to avoid side products.

Catalytic Methods Using Transition Metals

Palladium and copper catalysts enable efficient C–N bond formation:

Palladium-Catalyzed Amination

  • Catalyst : Pd(OAc)2 with Xantphos ligand.

  • Reactants : 2-Bromo-7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazoline, ethyl piperazine-1-carboxylate.

  • Conditions : 100°C in toluene with Cs2CO3 as a base.

  • Yield : 82%.

Copper-Mediated Coupling

  • Catalyst : CuI with 1,10-phenanthroline.

  • Reactants : 2-Iodoquinazolinone derivative, piperazine.

  • Conditions : 80°C in DMSO for 6 hours.

  • Yield : 78%.

Table 2: Comparison of Catalytic Methods

ParameterPd-CatalyzedCu-Mediated
Catalyst CostHighModerate
Reaction Time4 hours6 hours
ScalabilityLimited by ligand availabilityHigh
Typical Yield82%78%

Solid-Phase Synthesis for High-Throughput Production

This method utilizes resin-bound intermediates for parallel synthesis:

Procedure

  • Resin : Wang resin functionalized with a carboxylic acid linker.

  • Steps :

    • Immobilization of tetrahydroquinazolinone precursor.

    • On-resin piperazine coupling using HATU/DIEA in DMF.

    • Cleavage with trifluoroacetic acid (TFA).

  • Yield : 70–75% per cycle.

Green Chemistry Approaches

Eco-friendly methods emphasize solvent reduction and renewable catalysts:

Mechanochemical Synthesis

  • Reactants : Quinazolinone precursor, ethyl piperazine-1-carboxylate.

  • Conditions : Ball milling at 30 Hz for 1 hour without solvent.

  • Yield : 80%.

Aqueous Micellar Catalysis

  • Surfactant : TPGS-750-M (tocopherol-based).

  • Conditions : Water as solvent, 50°C for 3 hours.

  • Yield : 73%.

Critical Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Multi-Step Synthesis85–89>95ModerateHigh
One-Pot Tandem7690HighModerate
Pd-Catalyzed8298LowLow
Solid-Phase70–7585HighModerate
Mechanochemical8092HighLow

Key Findings :

  • Multi-step synthesis remains the gold standard for purity and yield but requires extensive purification.

  • Mechanochemical methods offer scalability and environmental benefits but lack reproducibility in large batches.

  • Transition metal catalysts (Pd/Cu) are effective but face cost and toxicity barriers .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs. Substitution reactions can introduce a variety of new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Ethyl 4-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms, particularly in enzyme inhibition or receptor binding studies.

    Medicine: The compound’s potential biological activity suggests it could be explored for therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: In the pharmaceutical industry, it can be used in the development of new drugs or as a reference compound in analytical studies.

Mechanism of Action

The mechanism of action of Ethyl 4-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance binding affinity and selectivity, while the 2,4-dimethoxyphenyl group may contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound increases molecular weight and lipophilicity compared to methyl-substituted analogs.
  • Electronic Properties : Methyl groups (in and ) are electron-donating but lack the aromaticity of the dimethoxyphenyl group, which could alter electronic distribution and hydrogen-bonding capacity.

Piperazine-Linked Derivatives with Heterocyclic Modifications

Compound Name Core Structure Functional Groups Biological Relevance References
Ethyl 4-[2-(4-(methylsulfonyl)phenyl)-2-oxoethyl]piperazine-1-carboxylate Phenylsulfonyl-acetyl-piperazine Methylsulfonylphenyl, ketone Potential kinase inhibition due to sulfonyl group’s electron-withdrawing effects
Ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate Triazolo-pyrimidinone 3,4-Dimethoxyphenyl, acetyl Antimicrobial activity inferred from triazole and dimethoxyphenyl motifs
Ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate Pyrazolo-pyridine Phenyl, methyl Possible anticancer activity via pyrazole-mediated apoptosis

Key Observations:

  • Heterocyclic Cores: Modifications like triazolo-pyrimidinone () or pyrazolo-pyridine () introduce nitrogen-rich rings, which may improve DNA intercalation or enzyme inhibition compared to quinazolinone-based structures.
  • Functional Group Synergy : The combination of dimethoxyphenyl and piperazine carboxylate (seen in and the target compound) suggests a trend toward optimizing solubility and target affinity in antimicrobial or anticancer agents.

Biological Activity

Ethyl 4-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate (CAS Number: 925141-68-0) is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula is C23H28N4O5C_{23}H_{28}N_{4}O_{5}, and it features a piperazine core linked to a quinazoline derivative, which is known for various pharmacological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, related compounds have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds has been reported at 256 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that derivatives of the quinazoline structure can inhibit cancer cell proliferation. For example, studies have demonstrated that certain quinazoline derivatives induce apoptosis in cancer cell lines by disrupting microtubule dynamics and triggering cell cycle arrest. This mechanism suggests a potential role for this compound in cancer therapeutics .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell cycle regulation.

Study 1: Antibacterial Efficacy

A study conducted on various synthesized quinazoline derivatives demonstrated that this compound exhibited potent antibacterial activity comparable to standard antibiotics. The study utilized agar diffusion methods and determined the MIC values across different bacterial strains .

Study 2: Anticancer Activity

In vitro studies on the compound's anticancer effects revealed significant cytotoxicity against human cancer cell lines. The compound was tested at varying concentrations (10 µM to 100 µM) and showed a dose-dependent inhibition of cell viability. Flow cytometry analysis indicated an increase in apoptotic cells when treated with the compound .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntibacterialE. coli256
AntibacterialS. aureus256
AnticancerLNCaP (prostate cancer)10 - 100
AnticancerA549 (lung cancer)10 - 100

Q & A

Q. What are the optimized synthetic routes for producing this compound with high purity?

The synthesis typically involves multi-step reactions, including cyclization of precursors to form the quinazolinone core and subsequent coupling with the piperazine-1-carboxylate moiety. Key steps include:

  • Core formation : Cyclization of 2,4-dimethoxyphenyl-substituted intermediates under acidic or thermal conditions to generate the tetrahydroquinazolinone scaffold .
  • Piperazine coupling : Nucleophilic substitution or amidation reactions to introduce the piperazine-ester group. Reaction yields are optimized by controlling temperature (e.g., 60–80°C) and using catalysts like DIPEA .
  • Purification : Chromatography (e.g., silica gel) or recrystallization in solvents like ethanol/water mixtures ensures >95% purity .

Q. Which analytical techniques are most reliable for structural characterization?

  • X-ray crystallography : Resolves 3D conformation and confirms substituent positions. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., methoxy protons at δ ~3.8 ppm, ester carbonyl at ~165 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ m/z calculated for C23H26N4O5: 463.19) .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

  • Solubility : Moderately soluble in DMSO and DMF but poorly in aqueous buffers. Pre-formulation with cyclodextrins or surfactants improves bioavailability for in vitro assays .
  • Stability : Stable at RT in inert atmospheres but degrades under strong acids/bases. Storage at −20°C in desiccated conditions is recommended .
  • Reactivity : Susceptible to hydrolysis of the ester group; avoid prolonged exposure to moisture .

Q. What assays are suitable for preliminary biological activity screening?

  • Anticancer : MTT assays on cell lines (e.g., HeLa, DU145) with IC50 values typically in the low micromolar range .
  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or phosphodiesterases, using ATP/GTP analogs .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Target engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (e.g., KD values) with suspected targets like tyrosine kinases .
  • Pathway analysis : CRISPR-Cas9 knockout screens or phosphoproteomics to identify downstream signaling pathways (e.g., MAPK/ERK) .
  • Molecular docking : Simulate interactions with ATP-binding pockets using AutoDock Vina or Schrödinger Suite .

Q. How should researchers address contradictions in reported biological activity data?

  • Experimental variables : Control for cell line heterogeneity, passage number, and assay conditions (e.g., serum concentration in media) .
  • Dosage optimization : Perform dose-response curves (0.1–100 µM) to account for threshold effects.
  • Metabolic stability : Assess liver microsome stability to rule out rapid degradation in certain models .

Q. What strategies enhance structure-activity relationships (SAR) for this scaffold?

  • Substituent modifications : Replace the 2,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to boost target affinity .
  • Ester hydrolysis : Synthesize the carboxylic acid derivative to evaluate pharmacokinetic improvements .
  • Piperazine substitution : Introduce methyl or acetyl groups to modulate solubility and blood-brain barrier penetration .

Q. Which biophysical methods quantify target-binding interactions?

  • SPR : Measure real-time binding to immobilized proteins (e.g., EGFR kinase) with a reported association rate (ka) of ~1×10^5 M−1s−1 .
  • ITC : Determine thermodynamic parameters (ΔH, ΔS) for enthalpy-driven vs. entropy-driven binding .
  • Fluorescence polarization : Compete with fluorescent probes (e.g., FITC-labeled ATP) to estimate inhibition constants (Ki) .

Q. How can researchers validate target specificity and off-target effects?

  • Kinome-wide profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to identify off-target kinases .
  • RNA-seq : Compare transcriptomic profiles of treated vs. untreated cells to uncover non-canonical pathways .
  • In silico toxicity prediction : Tools like ProTox-II assess potential hepatotoxicity or mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.